molecular formula C17H13NO4 B5773795 2-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1H-isoindole-1,3(2H)-dione

2-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B5773795
M. Wt: 295.29 g/mol
InChI Key: SNNILDHSVZUQFX-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a benzodioxole moiety fused with an isoindole structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1H-isoindole-1,3(2H)-dione typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Alkylation: The benzodioxole is then alkylated using a suitable alkylating agent to introduce the 5-ylmethyl group.

    Cyclization: The alkylated benzodioxole undergoes cyclization with a phthalic anhydride derivative to form the isoindole structure.

    Final Assembly:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1H-isoindole-1,3(2H)-dione involves its interaction with cellular targets such as tubulin. The compound disrupts microtubule assembly, leading to cell cycle arrest at the S phase and induction of apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1H-isoindole-1,3(2H)-dione is unique due to its specific structural configuration, which imparts distinct biological activity. Its ability to induce apoptosis through microtubule disruption sets it apart from other compounds with similar structures .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-5-methylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-10-2-4-12-13(6-10)17(20)18(16(12)19)8-11-3-5-14-15(7-11)22-9-21-14/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNILDHSVZUQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N(C2=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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